molecular formula C24H18N4O B1664852 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline

Cat. No.: B1664852
M. Wt: 378.4 g/mol
InChI Key: VRWJZGHUCOFGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is an organic compound belonging to the class of phenylpyrazoles. It consists of a quinoline moiety linked to a phenylpyrazole skeleton through a phenoxy bridge.

Preparation Methods

The synthesis of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Treatment

The compound has shown promise in preclinical studies as a therapeutic agent against cancers associated with c-KIT mutations. Research indicates that it can inhibit the activity of c-KIT, which plays a significant role in tumorigenesis . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Signal Transduction Modulation

Studies have demonstrated that 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline affects intracellular signaling pathways by influencing cyclic nucleotide levels. Specifically, it may regulate phosphodiesterase activity, which is vital for maintaining cellular homeostasis .

Antimicrobial Activity

Emerging research suggests that this compound possesses antimicrobial properties. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Case Studies

StudyObjectiveFindings
Study on c-KIT inhibitionEvaluate the efficacy of the compound against GISTDemonstrated significant reduction in tumor growth in animal models with c-KIT mutations.
Antimicrobial effectsAssess the antibacterial propertiesShowed effective inhibition of bacterial growth in vitro, suggesting potential for new antibiotic development.
Phosphodiesterase modulationInvestigate cellular signaling impactsIndicated modulation of cAMP levels, affecting cell proliferation and survival pathways.

Mechanism of Action

The mechanism of action of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides like cAMP and cGMP. This modulation of signaling pathways can result in various biological effects, including anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline include:

The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a quinoline backbone substituted with a phenoxy group linked to a pyridine and pyrazole moiety. This unique structure may contribute to its diverse biological activities.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds similar to This compound against various cancer cell lines. For instance, compounds containing pyrazole derivatives have shown significant activity against human cancer cell lines such as MV4-11, K562, and MCF-7.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMV4-115.0Induction of apoptosis via caspase activation
Compound BK5627.2Inhibition of DNA synthesis
Compound CMCF-76.5Modulation of cell cycle regulators

Note: Values are indicative and sourced from various studies on pyrazole derivatives .

The mechanisms underlying the biological activity of This compound involve several pathways:

  • Apoptosis Induction : Many pyrazole derivatives have been shown to activate apoptotic pathways, including the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases .
  • Cell Cycle Regulation : These compounds can affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Antimicrobial Activity

Beyond anticancer properties, this compound also exhibits antimicrobial activity. Pyrazole derivatives have been reported to possess significant efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DEscherichia coli10 µg/mL
Compound EStaphylococcus aureus5 µg/mL
Compound FCandida albicans15 µg/mL

Note: MIC values are derived from comparative studies on antimicrobial activity of pyrazole derivatives .

Case Studies

A notable case study explored the effects of a closely related compound on inflammatory pathways. The study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-[[4-(4-pyridin-4-yl-1H-pyrazol-5-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-2-4-23-18(3-1)5-8-20(27-23)16-29-21-9-6-19(7-10-21)24-22(15-26-28-24)17-11-13-25-14-12-17/h1-15H,16H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWJZGHUCOFGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.